Zn(II) Coproporphyrin III Tetrasodium Salt
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Overview
Description
Zn(II) Coproporphyrin III Tetrasodium Salt: is a porphyrin derivative that features a zinc ion coordinated within the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes. This compound is primarily used in research and has significant applications in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:
Preparation of Coproporphyrin III: Coproporphyrin III is synthesized through a series of organic reactions starting from simpler precursors.
Metallation: The coproporphyrin III is then reacted with a zinc salt (e.g., zinc acetate) in an appropriate solvent under controlled conditions to form the Zn(II) complex.
Purification: The resulting Zn(II) Coproporphyrin III is purified using techniques such as chromatography to obtain the tetrasodium salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fed-Batch Fermentation: Utilizing microbial fermentation to produce coproporphyrin III.
Enzymatic Catalysis: Employing enzymes to facilitate the metallation process.
Purification: Scaling up purification processes to handle large volumes while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Zn(II) Coproporphyrin III Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as sodium borohydride.
Substitution: The porphyrin ring can participate in substitution reactions, where ligands attached to the zinc ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as pyridine or imidazole can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized forms of the porphyrin ring.
Reduction Products: Reduced forms of the porphyrin ring.
Substitution Products: New complexes with different ligands attached to the zinc ion.
Scientific Research Applications
Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metalloporphyrin chemistry and catalysis.
Biology: Investigated for its role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment and as a diagnostic agent.
Industry: Utilized in the development of sensors and materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their activity.
Generate Reactive Oxygen Species: Under light irradiation, it can produce reactive oxygen species, which are used in photodynamic therapy to kill cancer cells.
Modulate Biological Pathways: Influence various biological pathways by acting as a cofactor or inhibitor.
Comparison with Similar Compounds
Protoporphyrin IX: Another porphyrin derivative with similar applications but different metal coordination.
Heme: An iron-containing porphyrin essential for oxygen transport in biological systems.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness: Zn(II) Coproporphyrin III Tetrasodium Salt is unique due to its specific zinc coordination, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific interactions with zinc ions .
Properties
Molecular Formula |
C36H32N4Na4O8Zn |
---|---|
Molecular Weight |
806.0 g/mol |
IUPAC Name |
tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6 |
InChI Key |
IHZDGVCIQAYVMR-UHFFFAOYSA-H |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2] |
Origin of Product |
United States |
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